1-(3-Methoxyphenyl)pyrrolidine-2-thione
Description
1-(3-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a thione (C=S) group at position 2 and a 3-methoxyphenyl moiety at position 1. This structure combines the electron-donating methoxy group with the sulfur-containing thione, influencing its electronic and steric properties.
The 3-methoxyphenyl group enhances lipophilicity and may contribute to bioactivity, as seen in structurally related pesticides and pharmaceuticals . The thione group can act as a zinc-binding motif, a feature exploited in histone deacetylase (HDAC) inhibitors .
Properties
CAS No. |
116614-76-7 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
LVILCODMVFOMHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
Synonyms |
2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 1-(3-Methoxyphenyl)pyrrolidine-2-thione with structurally related compounds from the evidence:
Key Differences and Implications
- Core Heterocycle: Pyrrolidine-2-thione (target compound) vs. Pyrrolidine-2-thione vs. pyrrolidine-2,5-dione (compound 6): The dione structure introduces additional hydrogen-bonding sites, which could enhance solubility but reduce membrane permeability .
Substituent Effects :
- 3-Methoxyphenyl (target) vs. ferrocenyl (5a): The methoxy group provides moderate electron donation, whereas ferrocenyl substituents introduce redox activity and bulkiness, making 5a more suitable for electrochemical applications .
- Thione vs. Thioether : Compounds like 12a–c () replace the thione with a thioether (C-S-C), reducing zinc-binding affinity but increasing hydrolytic stability .
- Biological Activity: Ferrocenyl derivatives (5a–d) exhibit unique organometallic interactions, unlike the purely organic target compound . HDAC inhibitors (e.g., 10f) highlight the critical role of the thione group in zinc chelation, a feature shared with the target compound . Toxicity profiles of methoxyphenyl-containing compounds (e.g., LAS-252 in ) suggest that substituent position (para vs. meta) significantly impacts safety .
Physicochemical Properties
- Lipophilicity : The 3-methoxyphenyl group increases logP compared to unsubstituted pyrrolidine-thiones, enhancing blood-brain barrier penetration .
- Melting Points: Ferrocenyl derivatives (e.g., 5a) exhibit higher melting points (>200°C) due to crystalline organometallic structures, whereas the target compound likely melts at <150°C .
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